(4-Isopropoxy-phenyl)-piperidin-4-yl-methanone hydrochloride
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Description
“(4-Isopropoxy-phenyl)-hydrazine hydrochloride” is a chemical compound with the molecular formula C9H15ClN2O . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of “(4-Isopropoxy-phenyl)-hydrazine hydrochloride” consists of 9 carbon atoms, 15 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 1 oxygen atom . The InChI string representation of the molecule is InChI=1S/C9H14N2O.ClH/c1-7(2)12-9-5-3-8(11-10)4-6-9;/h3-7,11H,10H2,1-2H3;1H
.
Physical and Chemical Properties Analysis
The molecular weight of “(4-Isopropoxy-phenyl)-hydrazine hydrochloride” is 202.68 g/mol . It has 3 hydrogen bond donors and 3 hydrogen bond acceptors . The exact mass and monoisotopic mass of the molecule are both 202.0872908 g/mol . The topological polar surface area of the molecule is 47.3 Ų .
Safety and Hazards
“(4-Isopropoxy-phenyl)-hydrazine hydrochloride” should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition. In case of accidental exposure, follow the first aid measures provided in the safety data sheet .
Properties
IUPAC Name |
piperidin-4-yl-(4-propan-2-yloxyphenyl)methanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2.ClH/c1-11(2)18-14-5-3-12(4-6-14)15(17)13-7-9-16-10-8-13;/h3-6,11,13,16H,7-10H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZXUFATYOYZRRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)C2CCNCC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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